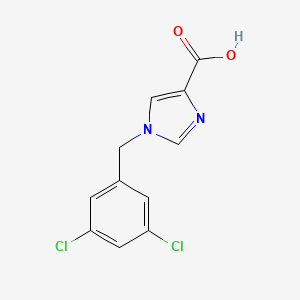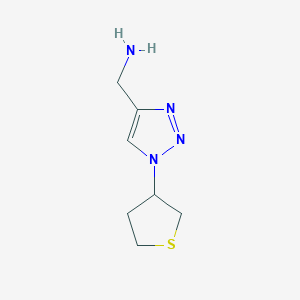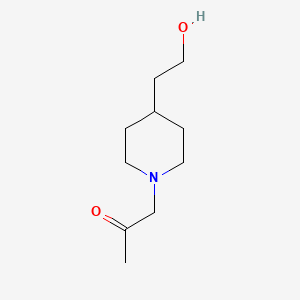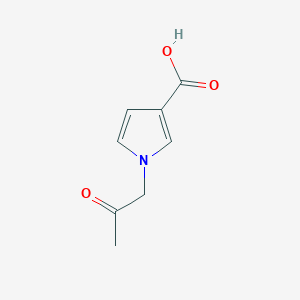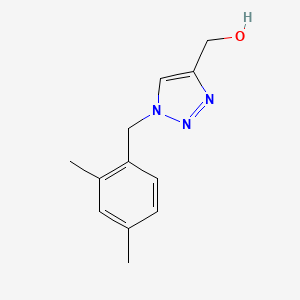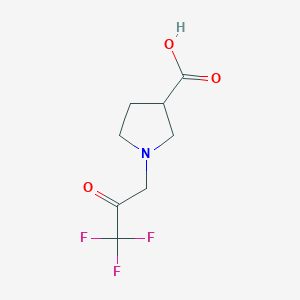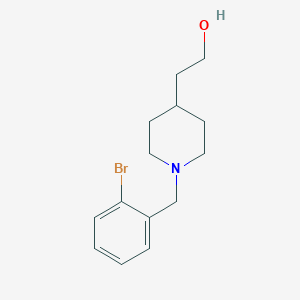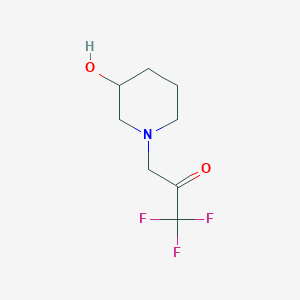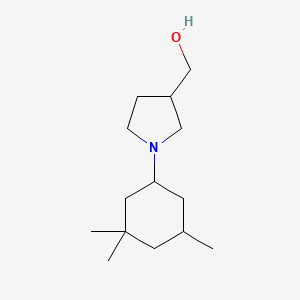
(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthesis strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol” is C14H27NO . The InChI string representation of its structure is InChI=1S/C14H27NO/c1-11-6-13(8-14(2,3)7-11)15-5-4-12(9-15)10-16/h11-13,16H,4-10H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
- Triprolidinium Dichloranilate–Chloranilic Acid–Methanol–Water : This research explored the crystal structure of triprolidinium cation, which includes a pyrrolidine group. It provided insights into the interactions and geometries in the crystal lattice, demonstrating the pyrrolidine's role in forming intricate molecular structures (Dayananda et al., 2012).
Synthetic Chemistry and Compound Formation
- Multicomponent Reaction Involving L-Proline : This study showcased a multicomponent reaction involving l-proline, a pyrrolidine, leading to the formation of unique polyheterocyclic systems. This illustrates the pyrrolidine ring's potential in complex chemical synthesis (Cao et al., 2019).
- Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : Demonstrated the use of pyrrolidinones in the synthesis of compounds useful for agrochemicals and medicinal applications, highlighting the versatility of pyrrolidine derivatives (Ghelfi et al., 2003).
Catalysis and Reaction Mechanisms
- Pyrrolidine-Catalyzed Condensation for Fulvene Synthesis : This research explored the role of pyrrolidine in catalyzing condensation reactions, showing its effectiveness in organic synthesis (Coşkun & Erden, 2011).
- Enantioselective Michael Addition Catalyzed by Pyrrolidinemethanols : Demonstrated the application of pyrrolidinemethanols in catalyzing enantioselective Michael addition, emphasizing the pyrrolidine's role in stereoselective synthesis (Lattanzi, 2006).
Medicinal Chemistry and Drug Design
- Synthesis of Nickel Complexes with Pyrrolidine Derivatives : The study involved creating nickel complexes with pyrrolidine-based ligands, useful in ethylene oligomerization, indicating potential applications in medicinal chemistry (Kermagoret & Braunstein, 2008).
Biocatalysis and Green Chemistry
- Whole-Cell Biocatalytic Synthesis Involving Pyridin-2-yl Methanol : This research demonstrated the use of pyrrolidine derivatives in a biocatalytic process, emphasizing eco-friendly and efficient synthesis methods (Chen et al., 2021).
Eigenschaften
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-11-6-13(8-14(2,3)7-11)15-5-4-12(9-15)10-16/h11-13,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCLYFSGOWGIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



